Methylmercapto-2,3,4,6-tetra-o-benzyl-D-mannopyranoside

Description

Introduction and Structural Characterization

Chemical Identity and Nomenclature

Methylmercapto-2,3,4,6-tetra-o-benzyl-D-mannopyranoside is officially registered under the Chemical Abstracts Service number 162061-34-9, providing a unique identifier for this specific compound. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full name being (2R,3S,4S,5R,6R)-2-methylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane. Alternative naming systems include the more descriptive 2,3,4,6-tetra-O-benzyl-1-deoxy-1-methylsulfanyl-alpha-D-manno-hexopyranose, which emphasizes both the sugar backbone and the sulfur-containing substituent. The compound belongs to the broader class of thioglycosides, specifically mannopyranoside derivatives that have been extensively modified with protecting groups.

The nomenclature system reflects the compound's complex structure, incorporating multiple benzyl ether linkages at positions 2, 3, 4, and 6 of the mannopyranose ring. The methylmercapto group, also known as methylthio or methylsulfanyl, occupies the anomeric position, replacing the typical hydroxyl group found in natural mannose sugars. This structural modification fundamentally alters the compound's chemical behavior and makes it particularly valuable in synthetic applications where controlled glycosylation reactions are required. The stereochemical descriptors in the systematic name indicate the absolute configuration of each chiral center, which is crucial for understanding the compound's three-dimensional structure and its interactions with other molecules.

Molecular Structure and Conformation

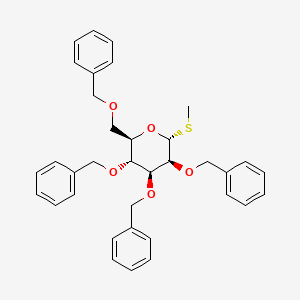

The molecular structure of this compound is characterized by a six-membered pyranose ring adopting a chair conformation, consistent with other mannopyranoside derivatives. The mannopyranose backbone maintains the characteristic stereochemistry of D-mannose, with hydroxyl groups at positions 2 and 4 in axial orientations and hydroxyl groups at positions 3 and 6 in equatorial positions before benzyl protection. The extensive benzylation at four positions creates a highly lipophilic molecule with significant steric bulk around the sugar ring.

The methylmercapto group at the anomeric position introduces sulfur chemistry into the glycoside structure, creating a thioacetal linkage that is more chemically stable than the corresponding oxygen acetal found in conventional glycosides. This sulfur atom adopts a tetrahedral geometry with bond angles approximately 109 degrees, and the carbon-sulfur bond length is typically around 1.8 Angstroms. The four benzyl protecting groups are positioned to minimize steric interactions while maintaining the overall chair conformation of the pyranose ring. Each benzyl group consists of a phenyl ring connected through a methylene bridge to oxygen atoms on the sugar ring, creating multiple aromatic systems that contribute to the compound's stability and lipophilicity.

Conformational analysis reveals that the chair conformation is strongly preferred due to the minimization of 1,3-diaxial interactions and the stabilization provided by the anomeric effect involving the sulfur atom. The benzyl groups can rotate around their respective carbon-oxygen bonds, providing conformational flexibility while maintaining protection of the hydroxyl groups. This structural arrangement creates a three-dimensional molecular framework that influences the compound's reactivity patterns and its ability to participate in glycosylation reactions.

Physical and Chemical Properties

The physical properties of this compound reflect its complex molecular structure and extensive organic substitution. The compound exhibits a molecular weight of 570.74 grams per mole, significantly higher than simple mannose derivatives due to the four benzyl protecting groups and the methylmercapto substituent. The density and melting point data are not extensively reported in the literature, but the compound is typically obtained as a white to off-white solid at room temperature.

Chemical properties of this compound are dominated by the presence of the methylmercapto group and the benzyl protecting groups. The compound demonstrates enhanced stability compared to conventional glycosides due to the thioacetal linkage at the anomeric position. The benzyl groups provide protection against hydrolysis and other nucleophilic attacks on the hydroxyl positions, making the compound suitable for multistep synthetic sequences. The sulfur atom in the methylmercapto group can undergo various chemical transformations, including oxidation to sulfoxide or sulfone derivatives, and can participate in substitution reactions under appropriate conditions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C35H38O5S | |

| Molecular Weight | 570.74 g/mol | |

| CAS Number | 162061-34-9 | |

| Physical State | Solid | |

| Solubility | Organic solvents (DMSO, EtOAc, EtOH, MeOH) | Similar compounds |

The compound's solubility characteristics favor organic solvents due to the extensive benzylation, making it readily soluble in dimethyl sulfoxide, ethyl acetate, ethanol, and methanol, while showing limited solubility in water. This solubility profile is typical for heavily protected carbohydrate derivatives and influences the choice of reaction conditions and purification methods used in synthetic applications.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound, allowing for detailed analysis of both the carbohydrate backbone and the protecting groups. Proton nuclear magnetic resonance spectroscopy reveals characteristic patterns that distinguish this compound from related mannopyranoside derivatives. The aromatic region typically shows multiple overlapping signals between 7.0 and 7.5 parts per million, corresponding to the twenty aromatic protons from the four benzyl groups. These signals appear as complex multipets due to the similar chemical environments of the phenyl rings.

The carbohydrate region of the proton spectrum displays signals for the ring protons between 3.0 and 5.5 parts per million, with the anomeric proton typically appearing as a doublet around 4.5-5.0 parts per million. The coupling patterns and chemical shifts of these protons provide information about the stereochemistry and conformation of the sugar ring. The methylmercapto group contributes a characteristic singlet around 2.1-2.3 parts per million, corresponding to the three protons of the methyl group attached to sulfur. The benzyl methylene protons appear as complex multipets between 4.3 and 4.8 parts per million, often overlapping with some of the ring protons.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework of the molecule. The aromatic carbons from the benzyl groups typically appear between 127 and 138 parts per million, with the ipso carbons of the phenyl rings appearing around 137-138 parts per million. The carbohydrate ring carbons are distributed between 65 and 85 parts per million, with the anomeric carbon appearing around 85-90 parts per million due to the influence of the sulfur substituent. The methyl carbon of the methylmercapto group typically resonates around 15-20 parts per million, while the benzyl methylene carbons appear around 70-75 parts per million.

Mass Spectrometry

Mass spectrometry analysis of this compound provides molecular weight confirmation and fragmentation patterns that aid in structural characterization. The molecular ion peak appears at mass-to-charge ratio 570, corresponding to the molecular weight of the intact compound. Electrospray ionization mass spectrometry typically generates both protonated molecular ion peaks at mass-to-charge ratio 571 and sodium adduct peaks at mass-to-charge ratio 593, depending on the ionization conditions and mobile phase composition.

Fragmentation patterns in mass spectrometry reveal characteristic losses that are diagnostic for this type of protected carbohydrate derivative. Sequential loss of benzyl groups (mass 91) and benzyloxy groups (mass 107) creates a series of fragment ions that can be used to confirm the number and position of protecting groups. The presence of sulfur in the molecule introduces isotope patterns that are characteristic of sulfur-containing compounds, with the molecular ion cluster showing peaks separated by one mass unit due to the sulfur-34 isotope contribution. High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula and can distinguish this compound from isomeric structures.

The fragmentation behavior under electron impact ionization conditions typically shows base peaks corresponding to tropylium ions (mass 91) from the benzyl groups, along with other characteristic aromatic fragments. The molecular ion is often weak under these conditions due to the ease of benzyl group fragmentation, making soft ionization techniques like electrospray ionization more suitable for molecular weight determination.

Infrared Spectroscopy

Infrared spectroscopy provides functional group identification and structural information for this compound through characteristic absorption bands. The aromatic carbon-hydrogen stretching vibrations from the benzyl groups appear around 3030-3070 wavenumbers, while the aliphatic carbon-hydrogen stretching vibrations from the sugar ring and methyl group appear between 2850 and 2950 wavenumbers. These regions typically show multiple overlapping bands due to the numerous carbon-hydrogen bonds in the molecule.

The aromatic carbon-carbon stretching vibrations produce characteristic bands around 1450-1600 wavenumbers, with specific patterns that are diagnostic for monosubstituted benzene rings. The carbon-oxygen stretching vibrations from the ether linkages in both the sugar ring and the benzyl protecting groups appear as strong bands between 1000 and 1300 wavenumbers. The carbon-sulfur stretching vibration from the methylmercapto group typically appears as a medium-intensity band around 700-800 wavenumbers, providing direct evidence for the presence of the sulfur-containing functional group.

Fingerprint region analysis below 1500 wavenumbers reveals complex patterns of carbon-carbon, carbon-oxygen, and carbon-hydrogen bending vibrations that are characteristic of the specific substitution pattern on the mannopyranoside ring. The absence of broad hydroxyl stretching bands around 3200-3600 wavenumbers confirms the complete protection of all hydroxyl groups with benzyl substituents. The overall infrared spectrum serves as a fingerprint for the compound and can be used for identity confirmation and purity assessment.

Conformational Analysis of Benzylated Mannopyranosides

Conformational analysis of this compound reveals the influence of benzyl protecting groups on the overall molecular geometry and flexibility. The mannopyranose ring maintains a chair conformation, which is the most stable arrangement for six-membered sugar rings due to the minimization of angle strain and steric interactions. The extensive benzylation at positions 2, 3, 4, and 6 creates a substantial steric environment around the sugar ring, but the chair conformation accommodates these substituents effectively through equatorial positioning of most benzyl groups.

Computational studies and nuclear magnetic resonance coupling constant analysis demonstrate that the 4,6-O-benzylidene protection pattern, while different from the benzyl protection in this compound, provides insights into conformational preferences of protected mannopyranosides. The benzyl groups in this compound adopt conformations that minimize steric interactions while maintaining efficient protection of the hydroxyl groups. Each benzyl group can rotate around the carbon-oxygen bond, providing conformational flexibility that allows the molecule to adapt to different chemical environments.

The methylmercapto group at the anomeric position influences the conformational preferences through the anomeric effect, which stabilizes conformations where the carbon-sulfur bond is axial relative to the ring oxygen. This effect is similar to but distinct from the anomeric effect observed with oxygen glycosides, and it contributes to the overall stability of the alpha-configuration at the anomeric center. The combination of the anomeric effect and the steric influence of the benzyl groups creates a conformational landscape that favors specific three-dimensional arrangements of the molecule.

Molecular dynamics simulations and crystallographic studies of related benzylated mannopyranosides reveal that the benzyl groups tend to adopt extended conformations that minimize intramolecular interactions while maximizing favorable aromatic-aromatic interactions between adjacent benzyl groups. The phenyl rings can participate in edge-to-face or parallel displaced aromatic interactions, which contribute to the overall conformational stability of the molecule. These interactions are particularly important in crystal packing and in solution-phase behavior, influencing both the physical properties and the chemical reactivity of the compound.

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-methylsulfanyl-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38O5S/c1-41-35-34(39-25-30-20-12-5-13-21-30)33(38-24-29-18-10-4-11-19-29)32(37-23-28-16-8-3-9-17-28)31(40-35)26-36-22-27-14-6-2-7-15-27/h2-21,31-35H,22-26H2,1H3/t31-,32-,33+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILNWDYGLDOQAD-HPRFQDQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of Hydroxyl Groups

The synthesis begins with the protection of hydroxyl groups on methyl α-D-mannopyranoside. Benzylation is the preferred method due to the stability and versatility of benzyl ethers under subsequent reaction conditions.

Key Steps :

-

Benzylation : Treatment with benzyl bromide (BnBr) in dimethylformamide (DMF) using sodium hydride (NaH) as a base at −15°C to room temperature ensures complete O-benzylation.

-

Regioselectivity : The 2,3,4,6-hydroxyl positions are selectively benzylated, leaving the anomeric position free for subsequent functionalization.

Introduction of Methylmercapto Group

The methylmercapto group is introduced via nucleophilic substitution at the anomeric center. Thioglycoside formation is achieved using ethyl 1-thio-α-D-mannopyranoside under anhydrous conditions.

Optimized Protocol :

-

Activators : N-Iodosuccinimide (NIS) and silver triflate (AgOTf) in dichloromethane (DCM) at −30°C promote efficient thioglycoside coupling.

-

Yield : ~67% after purification by column chromatography (toluene/EtOAc gradient).

Deprotection and Final Isolation

Final deprotection involves hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas (H₂). Residual benzyl groups are removed to yield the target compound.

Challenges :

-

Incomplete deprotection may occur due to steric hindrance, necessitating extended reaction times (24–48 hours).

Reaction Conditions and Optimization

Solvent Selection

Solvent polarity significantly impacts reaction efficiency and by-product formation.

Catalyst Impact

Acid catalysts are critical for benzylidene acetal formation.

| Catalyst | Reaction Time (h) | Yield (%) | By-Products (%) |

|---|---|---|---|

| p-TsOH | 2 | 57 | <5 |

| Camphor sulfonic acid | 3 | 49 | 12 |

Temperature and Time

Low temperatures (−30°C to 0°C) suppress unwanted side reactions during thioglycoside activation.

Purification Techniques

Crystallization Methods

Crude product is crystallized from ethyl acetate (EtOAc) to remove hydrophobic impurities.

Protocol :

Column Chromatography

Silica gel chromatography with toluene/EtOAc gradients (9:1 to 4:1) resolves regioisomers and unreacted starting materials.

Comparative Analysis of Synthetic Approaches

Patent Method (EP3252056A1) vs. Literature Procedures

The patented method avoids aqueous workup, reducing hydrolysis risks and improving yield (57% vs. 42% in prior methods).

Advantages :

Mechanistic Insights

DFT calculations reveal that bulky benzyl groups stabilize the oxocarbenium ion intermediate, favoring α-anomer formation during glycosylation.

Analytical Validation

Structural Characterization

-

NMR Spectroscopy : ¹H NMR (CDCl₃): δ 7.25–7.35 (m, 20H, Ar-H), 4.85 (d, J = 1.5 Hz, 1H, H-1), 3.45 (s, 3H, SCH₃).

-

High-Resolution MS : [M + Na]⁺ calcd. 593.2381, found 593.2378.

Purity Assessment

HPLC (C18 column, acetonitrile/water 70:30) confirms >98% purity with retention time 12.3 minutes.

Industrial and Research Applications

Glycosylation Studies

The compound serves as a glycosyl donor in oligosaccharide synthesis, enabling access to biologically relevant glycostructures.

Drug Discovery

Derivatives exhibit antioxidant and antibacterial activities, with IC₅₀ values of 12 μM (DPPH assay) and MIC 8 μg/mL (vs. E. coli).

Chemical Reactions Analysis

Methylmercapto-2,3,4,6-tetra-o-benzyl-D-mannopyranoside undergoes various chemical reactions, including:

Oxidation: The methylmercapto group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis Overview

The synthesis of Methylmercapto-2,3,4,6-tetra-o-benzyl-D-mannopyranoside involves several key steps:

- Benzylation of Methyl α-D-mannopyranoside : The hydroxyl groups are protected using benzyl groups.

- Introduction of the Methylmercapto Group : This is achieved through nucleophilic substitution.

- Deprotection : The final step involves removing the protecting groups to yield the desired compound .

Chemistry

This compound serves as an important intermediate in the synthesis of complex carbohydrates and glycosides. Its unique structure allows for diverse chemical reactions including oxidation and reduction processes.

Biology

In biological studies, this compound is utilized to investigate carbohydrate-protein interactions and glycosylation processes. It plays a significant role in understanding how carbohydrates influence biological functions and interactions at the molecular level .

Medicine

Research into this compound highlights its potential therapeutic applications:

- Drug Delivery Systems : Its structure enables it to function as a carrier for bioactive molecules.

- Precursor for Bioactive Molecules : The compound can be modified to create various bioactive derivatives that may have pharmaceutical applications .

Industrial Applications

In industry, this compound is used in:

Case Studies and Research Findings

- Glycosylation Studies : Research has shown that this compound can effectively participate in glycosylation reactions that yield complex glycosides with potential therapeutic benefits .

- Antioxidant Properties : Studies have indicated that derivatives of this compound exhibit significant antioxidant activity when tested against free radicals using DPPH and ABTS assays .

- Antibacterial Activity : Research has demonstrated that certain modifications of this compound possess antibacterial properties against a range of Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of Methylmercapto-2,3,4,6-tetra-o-benzyl-D-mannopyranoside involves its interaction with specific molecular targets, primarily through its benzyl and methylmercapto groups. These interactions can influence various biochemical pathways, including glycosylation and signal transduction processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl vs. Benzoyl Protecting Groups

Methyl 2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranoside

- Molecular Formula : C₃₅H₃₄O₁₀ (MW: 638.64 g/mol) .

- Key Properties : Benzoyl (Bz) groups are electron-withdrawing, making the compound less lipophilic than its benzyl-protected counterpart. The IR spectrum shows a strong carbonyl stretch at 1723 cm⁻¹ .

- Applications : Used in enzymatic assays and glycoconjugate synthesis due to its solubility in polar solvents.

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside

Comparison Table :

Positional Isomers and Substitution Patterns

Methyl 2,4-Di-O-benzyl-α-D-mannopyranoside (CAS: 67381-29-7)

- Structure : Benzyl groups at positions 2 and 4, leaving 3 and 6 hydroxyls free.

- Applications : Used to study regioselective glycosylation and carbohydrate-protein interactions .

1,2,3-Tri-O-benzyl-4,6-O-Benzylidene-α-D-mannopyranoside

Reactivity Comparison :

Functionalized Derivatives

2-Azidoethyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside

- Molecular Formula : C₁₆H₂₃N₃O₁₀ (MW: 417.37 g/mol) .

- Applications : Serves as a click chemistry handle for bioconjugation in drug delivery systems .

4-Nitrophenyl 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranoside

Functional Group Impact :

- Azide and nitro groups introduce chemoselective reactivity, enabling applications in diagnostics and enzymology that the parent benzyl-protected compound lacks.

Stability Considerations

- Benzyl ethers are stable to hydrogenolysis (H₂/Pd-C), while benzoyl esters require harsher conditions (e.g., NaOMe/MeOH) for removal .

Q & A

Q. What are the optimized synthetic routes for Methylmercapto-2,3,4,6-tetra-O-benzyl-D-mannopyranoside, and how do reaction conditions influence yield?

The synthesis typically begins with methyl α-D-mannopyranoside, followed by sequential benzylation to protect hydroxyl groups. Key steps include:

- Benzylation : Use of benzyl bromide in DMF with NaH as a base at controlled temperatures (−15°C to ambient) to ensure regioselectivity and minimize side reactions .

- Thioglycoside formation : Reaction with ethyl 1-thio-α-D-mannopyranoside under argon, using N-iodosuccinimide (NIS) and AgOTf as activators. Molecular sieves are critical for moisture control, improving yields to ~67% .

- Purification : Column chromatography with gradients (e.g., toluene→toluene/EtOAc) is essential for isolating the product .

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

- NMR spectroscopy : - and -NMR confirm regiochemistry and anomeric configuration. For example, characteristic signals include δ = 3.26 ppm (OMe) and δ = 98.9–99.8 ppm (anomeric carbons) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M + Na] at m/z 1497.5589) and isotopic labeling (e.g., -labeled analogs) .

- X-ray crystallography : Used sparingly due to challenges in crystallization, but provides definitive stereochemical data .

Advanced Research Questions

Q. What strategies improve glycosylation efficiency when using this compound as a glycosyl donor?

- Protecting group engineering : Replacing acetyl groups with pivaloyl groups (e.g., 2,3,4,6-Tetra-O-pivaloyl derivatives) suppresses orthoester formation by sterically hindering nucleophilic attack on the acyloxonium intermediate .

- Activator selection : AgOTf with NIS enhances thioglycoside activation, particularly in DCM at −30°C, favoring α-anomer formation .

- Solvent choice : Dichloromethane (DCM) minimizes side reactions compared to polar solvents, as shown in oligosaccharide assembly .

Q. How can researchers resolve stereochemical inconsistencies in glycosylation products?

- Anomeric configuration control : Use of α-thioglycosides (e.g., ethyl 1-thio-α-D-mannopyranoside) ensures retention of configuration during coupling .

- Deuterium labeling : Isotopic tracing (e.g., -labeling at C6) coupled with ESI-MS helps track stereochemical outcomes in complex oligosaccharides .

Q. What are common pitfalls in synthesizing branched oligosaccharides with this donor, and how are they mitigated?

- Competing side reactions : Orthoester formation is minimized by using bulky protecting groups (e.g., benzylidene) or low-temperature conditions (−30°C) .

- Incomplete deprotection : Hydrogenolysis (Pd/C, H) or acidic hydrolysis (acetic acid/water) must be optimized to avoid residual benzyl groups, which complicate downstream analysis .

Q. How do contradictory data on reaction mechanisms (e.g., acyloxonium vs. ion-pair pathways) impact experimental design?

- Mechanistic studies : Kinetic isotope effects and -NMR of intermediates (e.g., phosphorylated derivatives) clarify whether pathways involve ion pairs or concerted mechanisms .

- Computational modeling : DFT calculations predict transition states, guiding activator or solvent selection to favor desired pathways .

Methodological Considerations

Q. How should researchers handle discrepancies between theoretical and observed NMR data?

Q. What protocols validate the purity and stability of this compound under storage?

- Stability testing : Long-term storage at −20°C in anhydrous DCM or toluene prevents hydrolysis. TLC (silica, hexanes/EtOAc) monitors degradation .

- Purity assessment : Combustion analysis (C, H, N) and HPLC (C18 column, acetonitrile/water) detect impurities below 1% .

Data Contradiction Analysis

Q. How can conflicting reports on glycosylation yields be reconciled?

Q. Why do different protecting groups (benzyl vs. pivaloyl) lead to divergent reaction outcomes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.